Cas no 121373-20-4 (Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite)

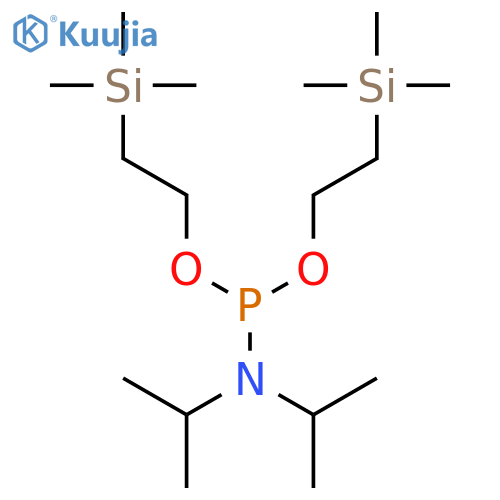

121373-20-4 structure

商品名:Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite

CAS番号:121373-20-4

MF:C16H40NO2PSi2

メガワット:365.639067649841

MDL:MFCD11616510

CID:133309

PubChem ID:11760300

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 化学的及び物理的性質

名前と識別子

-

- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

- Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite

- BIS[2-(TRIMETHYLSILYL)ETHYL] N,N-DIISOPROPYLPHOSPHORAMIDITE

- iPr2N-P-(OTSE)2

- N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine

- Phosphoramidous acid,bis(1-methylethyl)-, bis[2-(trimethylsilyl)ethyl] ester (9CI)

- (iPr)2NP(OTMSEt)2

- AmbotzRL-8610

- bis-[2-(trimethylsiyl)ethoxy]-N,N-diisopropylamidophosphine

- bis<2-(trimethylsilyl)ethyl> N,N-diisopropylphosphoramidite

- bis-trimethylsilylethoxy-N,N'-diisopropylphosphoramidite

- N,N-Diisopropyl-bis<phosphoramidite

- Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite 96%

- Bis[2-(trimethylsilyl)ethyl] N,N-diisopropylphosphoramidite, 96%

- SCHEMBL1578877

- 121373-20-4

- AKOS016005309

- Bis(2-(trimethylsilyl)ethyl)diisopropylphosphoramidite

- CS-0691038

- FT-0757197

- Diisopropyl-phosphoramidous acid bis-(2-trimethylsilanyl-ethyl) ester

- bis(2-trimethylsilylethoxy)(diisopropylamino)pho sphane

- HY-W608384

- DTXSID40471952

- UCVPTNNSVPPRRA-UHFFFAOYSA-N

- DA-47166

-

- MDL: MFCD11616510

- インチ: InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3

- InChIKey: UCVPTNNSVPPRRA-UHFFFAOYSA-N

- ほほえんだ: CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 365.23400

- どういたいしつりょう: 365.23351959g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 11

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.7Ų

じっけんとくせい

- 密度みつど: 0.8887 g/mL at 25 °C

- フラッシュポイント: >110℃

- 屈折率: n20/D1.4517

- PSA: 35.29000

- LogP: 6.04170

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602070-100mg |

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite |

121373-20-4 | 0.98 | 100mg |

¥0.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295189A-25g |

iPr2N-P-(OTSE)2, |

121373-20-4 | 25g |

¥22563.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D219699-5g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 95% | 5g |

$965 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295189-5 g |

iPr2N-P-(OTSE)2, |

121373-20-4 | 5g |

¥5,874.00 | 2023-07-11 | ||

| TRC | B074065-250mg |

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite |

121373-20-4 | 250mg |

$ 460.00 | 2022-04-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761693-5g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 98% | 5g |

¥7079.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D219699-25g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 95% | 25g |

$1650 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761693-25g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 98% | 25g |

¥31375.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D219699-5g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 95% | 5g |

$965 | 2025-02-27 | |

| A2B Chem LLC | AD35466-5g |

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite |

121373-20-4 | 96% | 5g |

$1179.00 | 2024-04-20 |

Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

121373-20-4 (Bis(2-(trimethylsilyl)ethyl)-diisopropylphosphoramidite) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬